4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one
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Overview
Description
4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the benzyloxy methyl group. The reaction conditions often require the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to other functional groups like hydroxyl or alkyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinone share a similar core structure but differ in their substituents.
Imidazo[4,5-b]pyridine Derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and benzyloxy methyl substituent make it a versatile compound for various chemical transformations and potential therapeutic applications.
Properties
CAS No. |
92574-78-2 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4,5-diamino-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H14N4O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8,13-14H2 |
InChI Key |
YEZJKOUBKZXNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)N)N |
Origin of Product |
United States |
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